4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile
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Overview
Description
4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a 2,4-dichlorophenyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors can be employed to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including fluorescent textiles and UV-protective fabrics.
Chemical Biology: It serves as a building block for the synthesis of various bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A systemic herbicide with a different mechanism of action and applications.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate for the synthesis of herbicides like Sulfentrazone.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Used in the development of military textiles.
Uniqueness
4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
1071166-44-3 |
---|---|
Molecular Formula |
C9H4Cl2N4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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